molecular formula C18H20O4 B13305982 2-{[Bis(4-methoxyphenyl)methoxy]methyl}oxirane

2-{[Bis(4-methoxyphenyl)methoxy]methyl}oxirane

Cat. No.: B13305982
M. Wt: 300.3 g/mol
InChI Key: CZLZYQVLFWUWKL-UHFFFAOYSA-N
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Description

2-{[Bis(4-methoxyphenyl)methoxy]methyl}oxirane is an organic compound with the molecular formula C18H20O4 It is characterized by the presence of an oxirane ring (epoxide) attached to a bis(4-methoxyphenyl)methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Bis(4-methoxyphenyl)methoxy]methyl}oxirane typically involves the reaction of bis(4-methoxyphenyl)methanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar process, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[Bis(4-methoxyphenyl)methoxy]methyl}oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction reactions can open the oxirane ring to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-{[Bis(4-methoxyphenyl)methoxy]methyl}oxirane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.

    Industry: It is used in the production of epoxy resins and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism by which 2-{[Bis(4-methoxyphenyl)methoxy]methyl}oxirane exerts its effects involves the reactivity of the oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)methyl]oxirane
  • Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane
  • 2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bisoxirane

Uniqueness

2-{[Bis(4-methoxyphenyl)methoxy]methyl}oxirane is unique due to the presence of two methoxyphenyl groups, which impart specific electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

2-[bis(4-methoxyphenyl)methoxymethyl]oxirane

InChI

InChI=1S/C18H20O4/c1-19-15-7-3-13(4-8-15)18(22-12-17-11-21-17)14-5-9-16(20-2)10-6-14/h3-10,17-18H,11-12H2,1-2H3

InChI Key

CZLZYQVLFWUWKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)OCC3CO3

Origin of Product

United States

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